molecular formula C21H18N2O5 B10773236 methyl (2S)-2-(naphthalene-2-carbonylamino)-3-(4-nitrophenyl)propanoate

methyl (2S)-2-(naphthalene-2-carbonylamino)-3-(4-nitrophenyl)propanoate

Cat. No. B10773236
M. Wt: 378.4 g/mol
InChI Key: KOLBWAVLYDRUOC-IBGZPJMESA-N
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Description

SB328437 is a potent and selective antagonist of the C-C chemokine receptor type 3 (CCR3). This compound has been extensively studied for its ability to inhibit the migration of eosinophils, which are white blood cells involved in allergic reactions and asthma. SB328437 has shown promise in various scientific research applications, particularly in the fields of immunology and oncology .

Preparation Methods

The synthesis of SB328437 involves several steps, starting with the preparation of the core structure. The key synthetic route includes the following steps:

Industrial production methods for SB328437 are not widely documented, but the synthesis typically follows similar steps as the laboratory preparation, with optimizations for large-scale production.

Chemical Reactions Analysis

SB328437 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include reducing agents for the nitro group reduction, electrophiles for substitution reactions, and acidic or basic conditions for hydrolysis. The major products formed from these reactions include the amine derivative, substituted aromatic compounds, and the carboxylic acid form of SB328437.

Scientific Research Applications

SB328437 has been widely used in scientific research due to its potent and selective inhibition of CCR3. Some of its key applications include:

Mechanism of Action

Comparison with Similar Compounds

SB328437 is unique in its high selectivity and potency for the CCR3 receptor. Similar compounds include:

SB328437 stands out due to its high selectivity and potency, making it a valuable tool in research focused on eosinophil-related diseases and conditions.

properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

methyl (2S)-2-(naphthalene-2-carbonylamino)-3-(4-nitrophenyl)propanoate

InChI

InChI=1S/C21H18N2O5/c1-28-21(25)19(12-14-6-10-18(11-7-14)23(26)27)22-20(24)17-9-8-15-4-2-3-5-16(15)13-17/h2-11,13,19H,12H2,1H3,(H,22,24)/t19-/m0/s1

InChI Key

KOLBWAVLYDRUOC-IBGZPJMESA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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